molecular formula C12H11ClN2O B1492087 4-Chloro-6-(3-methoxybenzyl)pyrimidine CAS No. 2092063-01-7

4-Chloro-6-(3-methoxybenzyl)pyrimidine

Cat. No.: B1492087
CAS No.: 2092063-01-7
M. Wt: 234.68 g/mol
InChI Key: MKNJSPUQNNPIOJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxybenzyl)pyrimidine is a pyrimidine derivative featuring a chloro group at position 4 and a 3-methoxybenzyl substituent at position 5. Pyrimidine derivatives are widely explored for their pharmacological properties, including kinase inhibition and antimicrobial activity, with substituents critically influencing reactivity and bioactivity .

Properties

IUPAC Name

4-chloro-6-[(3-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNJSPUQNNPIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(3-methoxybenzyl)pyrimidine is a pyrimidine derivative that exhibits significant biological activity, making it a subject of interest in pharmacological research. This article details its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as pyrimidines, characterized by a six-membered ring containing nitrogen atoms. Its structure includes a chlorine atom and a methoxybenzyl group, which may enhance its interaction with biological targets.

Property Details
Chemical Formula C11H10ClN2O
Molecular Weight 232.66 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that pyrimidine derivatives can modulate several biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and inflammation.

  • Enzyme Interaction : This compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. For instance, it has been shown to affect the activity of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
  • Receptor Binding : The compound can bind to specific receptors on cell surfaces, altering signal transduction pathways that regulate gene expression and cellular metabolism .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the pyrimidine structure affect its biological activity. Variations in substituents at different positions on the pyrimidine ring can lead to significant differences in potency and selectivity against various biological targets.

  • Chlorine Substitution : The presence of chlorine at the 4-position enhances lipophilicity and potentially increases the compound's ability to penetrate cellular membranes.
  • Methoxy Group Influence : The methoxy group at the 6-position may contribute to increased binding affinity for specific receptors or enzymes.

Anticancer Activity

Research has indicated that certain pyrimidine derivatives exhibit anticancer properties. For example, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines, including breast and renal cancers .

Cell Line IC50 (µM) Selectivity
MDA-MB-46815.2High
UO-3112.8Moderate
MCF-718.5High

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study involving the NCI 60 human cancer cell line panel, derivatives similar to this compound exhibited selective inhibition against specific cancer types, suggesting potential for development as targeted therapies .
  • Anti-inflammatory Effects : A recent investigation into related pyrimidine compounds demonstrated significant reductions in COX-2 and iNOS expression levels, indicating potential applications in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
4-Chloro-6-(3-methoxybenzyl)pyrimidine and its derivatives have been investigated for their potential as anticancer agents. Research indicates that pyrimidine derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell growth in breast and renal cancer lines, suggesting a targeted therapeutic approach against these malignancies .

Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how modifications to the pyrimidine structure affect biological activity. For example, the introduction of specific substituents at various positions on the pyrimidine ring can significantly enhance inhibitory potency against cancer cell lines. The combination of different functional groups has been shown to optimize the anticancer activity of these compounds .

Case Studies

Case Study 1: Anticancer Screening
A notable study evaluated a series of 4-substituted pyrimidines, including this compound, against the NCI 60 cancer cell line panel. Results indicated that certain derivatives exhibited potent activity against specific cancer types, leading to further exploration of these compounds as potential drug candidates .

Case Study 2: Mechanistic Insights
Research has also focused on understanding the mechanism of action of pyrimidine derivatives in cancer treatment. For example, studies have shown that these compounds may inhibit key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Comparative Data Table

Compound NameStructureActivity TypeTarget Cancer Cell LineReference
This compoundStructureAnticancerMCF-7 (Breast Cancer)
4-Chloro-6-(2-methoxyphenyl)pyrimidineStructureAnticancerUO-31 (Renal Cancer)
4-Chloro-6-(phenyl)pyrimidineStructureAnticancerVarious

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Selected Pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Activities/Applications Reference
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine 3-methoxyphenyl (6), thieno ring C₁₃H₉ClN₂OS Intermediate for kinase inhibitors
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine CF₃ (6), thieno ring C₇H₃ClF₃N₂S PI5P4Kγ inhibitor (brain-penetrant)
4-Chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine 6-methoxy, 2-(methylsulfonyl) C₁₂H₁₂ClN₃O₃S Radioligand for imaging
4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine Chloromethyl (6), methyl (1) C₇H₆Cl₂N₄ Antibacterial and antiproliferative
  • Electron-Donating vs. Withdrawing Groups : The 3-methoxybenzyl group (electron-donating) may enhance π-π interactions in biological targets, whereas CF₃ (electron-withdrawing) improves metabolic stability .
  • Heterocyclic Modifications: Thieno-fused pyrimidines (e.g., ) exhibit distinct electronic properties compared to non-fused analogs, impacting binding affinity .

Physicochemical Properties

  • Lipophilicity : The 3-methoxybenzyl group increases logP compared to smaller substituents (e.g., methoxymethyl in ), influencing pharmacokinetics.
  • Solubility : Methoxy and methylsulfonyl groups () enhance aqueous solubility, critical for drug formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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